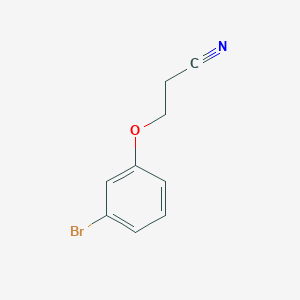

3-(3-Bromophenoxy)propanenitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-(3-bromophenoxy)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFXECDJQLCAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Organic Synthesis

3-(3-Bromophenoxy)propanenitrile serves as a key building block in the synthesis of more complex heterocyclic structures, particularly chromanones and chromones. Its utility lies in the reactivity of its constituent functional groups: the nitrile can be hydrolyzed to a carboxylic acid, and the brominated aromatic ring allows for various cross-coupling reactions.

The synthesis of this compound typically involves the reaction of 3-bromophenol (B21344) with acrylonitrile (B1666552). lookchem.com This resulting molecule is then primed for intramolecular cyclization reactions. For instance, the nitrile group can be hydrolyzed to form 3-(3-bromophenoxy)propionic acid. lookchem.com This acid, in the presence of a catalyst such as acid-activated montmorillonite (B579905) K-10 clay, can undergo intramolecular acylation to yield 5-bromochroman-4-one. lookchem.com This transformation is a critical step in the construction of the chromanone core, a scaffold present in various biologically active compounds.

The downstream applications of this compound highlight its importance as a precursor to a range of substituted chromanones and chromones. lookchem.com These include compounds such as 7-bromo-4H-benzopyran-4-one, 5-bromochromone, 7-bromo-2,3-dihydro-4H-chromen-4-one, and 5-bromochroman-4-one. lookchem.com

Structural Features and Chemical Classifications

The chemical structure of 3-(3-Bromophenoxy)propanenitrile is characterized by a propanenitrile group linked via an ether oxygen to a benzene (B151609) ring substituted with a bromine atom at the meta position.

Table 1: Structural and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₉H₈BrNO | lookchem.combldpharm.com |

| Molecular Weight | 226.07 g/mol | bldpharm.com |

| CAS Number | 1016736-70-1 | lookchem.combldpharm.com |

| SMILES | N#CCCOC1=CC=CC(Br)=C1 | bldpharm.com |

| Chemical Class | Aromatic Ether, Nitrile, Organobromine Compound | lookchem.combldpharm.com |

The presence of the nitrile group (a carbon triple-bonded to a nitrogen atom) and the ether linkage (-O-) are key functional groups that dictate its chemical reactivity. The bromine atom on the phenyl ring provides a site for further functionalization through reactions like Suzuki or Heck couplings, which are fundamental in modern organic synthesis for creating carbon-carbon bonds.

Historical Perspective of Analogous Compounds in Chemical Research

Established Synthetic Pathways and Precursors

The synthesis of 3-(3-Bromophenoxy)propanenitrile has traditionally been achieved through well-established reactions, primarily involving nucleophilic aromatic substitution and etherification.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA) serves as a fundamental method for forming the aryl ether linkage in this compound. This type of reaction, while less common than electrophilic aromatic substitution, is effective for aryl halides bearing electron-withdrawing groups. libretexts.org In the context of synthesizing the target compound, the reaction would typically involve the displacement of a leaving group on an aromatic ring by a nucleophile. fishersci.co.uk

The most common approach involves the reaction of 3-bromophenol (B21344) with a suitable propanenitrile derivative. While direct substitution on an unactivated aryl halide can be challenging, the presence of activating groups or the use of strong bases can facilitate the reaction. libretexts.org The mechanism generally proceeds in two steps: the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orglibretexts.org For the synthesis of this compound, this would involve the phenoxide ion of 3-bromophenol acting as the nucleophile.

Etherification Reactions in Synthetic Routes

Etherification reactions, particularly the Williamson ether synthesis, represent a cornerstone in the preparation of this compound. masterorganicchemistry.com This classic method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In a typical synthesis of this compound, 3-bromophenol is first converted to its corresponding phenoxide by treatment with a base, such as sodium hydride or potassium carbonate. fishersci.co.uk This phenoxide then acts as a nucleophile, attacking an electrophilic three-carbon synthon carrying a leaving group, such as 3-chloropropanenitrile or 3-bromopropanenitrile, via an SN2 mechanism. masterorganicchemistry.com

A related synthesis for a similar compound, 3-(4-Bromophenoxy)propanenitrile, involves reacting 4-bromophenol (B116583) with propionitrile (B127096) under alkaline conditions. biosynce.com This suggests that a parallel approach using 3-bromophenol would be a viable route.

Novel and Optimized Synthesis Routes

Recent research has focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing compounds like this compound.

Catalytic Approaches to this compound Synthesis

Modern synthetic strategies increasingly employ catalysts to enhance reaction rates and selectivity. While specific catalytic syntheses for this compound are not extensively documented in the provided search results, related syntheses offer insights into potential catalytic approaches. For instance, transition-metal catalysts are often used in cross-coupling reactions to form C-O bonds, which could be adapted for this synthesis. fishersci.co.uk A patent for synthesizing 3,3-dialkoxypropionitrile highlights the use of Pd(II)/Cu(I or II), FeCl3, and p-benzoquinone as catalysts, demonstrating the potential for catalytic systems in related nitrile syntheses. google.com

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to minimize environmental impact. nih.govresearchgate.net This involves using less hazardous solvents, reducing waste, and improving atom economy. nih.gov For the synthesis of this compound, applying green chemistry could involve using water as a solvent, employing micellar catalysis to enhance reaction rates in aqueous media, or developing one-pot syntheses to reduce the number of reaction and purification steps. nih.govrsc.org The use of recyclable catalysts and minimizing the use of protecting groups are also key aspects of green synthetic design. unibo.it

Purification and Isolation Techniques in this compound Synthesis

After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalysts. Common purification techniques for compounds like this compound include:

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for purifying organic compounds. rsc.org The choice of eluent (a mixture of solvents like n-hexane and ethyl acetate) is crucial for achieving good separation. rsc.org

Extraction: Liquid-liquid extraction is often used to separate the desired product from the reaction mixture. This typically involves partitioning the product between an organic solvent and an aqueous phase to remove inorganic impurities. fishersci.co.uk

Filtration: Following precipitation of the product, filtration can be used to isolate the solid compound. biosynce.com

Recrystallization: This technique is used to purify solid compounds by dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, causing the pure compound to crystallize out.

The selection of the most appropriate purification method or combination of methods depends on the physical properties of this compound (which is a solid) and the nature of the impurities present. sigmaaldrich.com

Reactions Involving the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional handle that can undergo various transformations, including hydrolysis, reduction, cycloadditions, and condensations. numberanalytics.comresearchgate.net

The nitrile group can be converted to other functional groups through hydrolysis and reduction. Under acidic or basic conditions, nitriles can be hydrolyzed to form either carboxylic acids or amides. numberanalytics.com The specific outcome often depends on the reaction conditions. For instance, mild acidic conditions may favor the formation of an amide, while more vigorous conditions can lead to the carboxylic acid. numberanalytics.com

Reduction of the nitrile group provides a direct route to primary amines. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride or through catalytic hydrogenation, and is a fundamental process in the synthesis of amines. numberanalytics.com

The nitrile group readily participates in cycloaddition reactions, a key method for constructing heterocyclic compounds. numberanalytics.comresearchgate.net A prominent example is the [3+2] cycloaddition reaction between a nitrile and an azide, which yields a tetrazole ring. researchgate.netorganic-chemistry.orgacs.orgthieme-connect.com This reaction is often facilitated by catalysts such as zinc salts. organic-chemistry.orgacs.orgrsc.org The resulting 5-substituted 1H-tetrazoles are significant in medicinal chemistry. thieme-connect.com Nitrile oxides can also undergo 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form 2-isoxazolines and isoxazoles, respectively. nih.govacs.orgyoutube.com

Condensation reactions can occur at the carbon atom adjacent (alpha) to the nitrile group. The electron-withdrawing nature of the nitrile group increases the acidity of the α-protons, allowing for deprotonation by a suitable base. The resulting carbanion can then act as a nucleophile in reactions with various electrophiles.

Reactions of the Brominated Phenyl Moiety

The bromine atom attached to the phenyl ring serves as a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions.

The bromophenyl component of this compound is an ideal substrate for several widely used palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. princeton.eduresearchgate.netnih.govbeilstein-journals.org It is a powerful method for creating biaryl structures. The reaction is compatible with a wide range of functional groups and has been extensively used in the synthesis of complex molecules. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, also catalyzed by palladium in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.orgthieme-connect.deyoutube.com This reaction forms a new carbon-carbon bond and results in a substituted alkene, offering a method to introduce vinylic groups onto the aromatic ring. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.govnih.gov The Sonogashira coupling is highly effective for synthesizing aryl alkynes and can be carried out under mild conditions. wikipedia.orglibretexts.org A domino intermolecular Sonogashira coupling of a related compound, 2-(2-bromophenoxy)acetonitrile, with terminal acetylenes has been reported to produce 2,3-disubstituted benzo[b]furans. organic-chemistry.org

These cross-coupling reactions are summarized in the table below.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Organoboron Reagent | Palladium Catalyst + Base | Biaryl Compound |

| Heck Reaction | Alkene | Palladium Catalyst + Base | Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst + Base | Aryl Alkyne |

Nucleophilic aromatic substitution (SNAr) on the bromophenyl ring of this compound is also a possible transformation. In these reactions, a nucleophile displaces the bromide leaving group. chemistrysteps.comfishersci.co.uklibretexts.org For SNAr to occur via the common addition-elimination mechanism, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. chemistrysteps.compressbooks.pub These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgpressbooks.pub In the absence of strong activating groups, SNAr can sometimes proceed through a benzyne (B1209423) mechanism, particularly with very strong bases, or via concerted mechanisms. fishersci.co.uknih.gov

Stability and Degradation Pathways of this compound under Various Chemical Conditions

The stability of this compound is influenced by the chemical environment. The ether linkage is generally robust but can be susceptible to cleavage under harsh acidic conditions, especially with heating. As previously noted, the nitrile group can undergo hydrolysis in both acidic and basic media. The carbon-bromine bond is relatively stable but can be cleaved under reductive conditions or in the presence of certain transition metal catalysts, as seen in cross-coupling reactions. The compound is listed as a combustible solid. sigmaaldrich.comsigmaaldrich.com

Derivatization Strategies and Analogue Synthesis Based on 3 3 Bromophenoxy Propanenitrile

Functionalization of the Propanenitrile Chain

The propanenitrile chain of 3-(3-bromophenoxy)propanenitrile offers several avenues for chemical modification, primarily centered around the reactivity of the nitrile group and the adjacent methylene (B1212753) carbons.

The nitrile group (C≡N) is a key functional handle that can be transformed into a variety of other functional groups. One of the most common transformations is hydrolysis, which converts the nitrile into a carboxylic acid. This reaction can be carried out under either acidic or basic conditions, typically by heating with an aqueous acid (like HCl) or base (like NaOH). chemistrysteps.comcommonorganicchemistry.comchemguide.co.uklibretexts.orgorganicchemistrytutor.com For instance, acidic hydrolysis of a nitrile typically proceeds by protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemguide.co.ukorganicchemistrytutor.com

Another fundamental transformation of the nitrile group is its reduction to a primary amine. chemguide.co.ukorganic-chemistry.orglibretexts.orgyoutube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent such as diethyl ether are commonly employed for this purpose. chemguide.co.uklibretexts.org The reaction involves the addition of hydride ions to the carbon-nitrogen triple bond, ultimately yielding a primary amine after an acidic workup. libretexts.org This transformation is valuable for introducing a basic nitrogen atom into the molecule, significantly altering its physicochemical properties.

Furthermore, the nitrile group can participate in addition reactions with organometallic reagents, such as Grignard reagents (R-MgX). masterorganicchemistry.commasterorganicchemistry.comyoutube.comncl.res.indoubtnut.com The reaction of a nitrile with a Grignard reagent, followed by aqueous workup, leads to the formation of a ketone. masterorganicchemistry.comyoutube.com This provides a powerful method for constructing new carbon-carbon bonds and introducing various alkyl or aryl substituents.

Modifications of the Bromophenoxy Core through Directed Synthesis

The bromophenoxy core of this compound is amenable to a variety of synthetic modifications, with the bromine atom serving as a key site for cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. The Suzuki-Miyaura coupling, for instance, allows for the reaction of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex biaryl structures.

Another powerful palladium-catalyzed method is the Buchwald-Hartwig amination. wikipedia.orgnih.govorganic-chemistry.orgyoutube.comyoutube.com This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base. wikipedia.orgnih.gov This provides a direct route to a variety of substituted anilines and related compounds. The choice of ligand is often critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed. youtube.com

The following table summarizes some common cross-coupling reactions applicable to the bromophenoxy core:

| Reaction Name | Reagents | Product |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Arylamine derivative |

Synthesis of Libraries of Structurally Related Compounds for Chemical Probes

The development of chemical probes for biological research often necessitates the synthesis of large collections of structurally related compounds, known as chemical libraries. biosynth.comnih.govyoutube.com The scaffold of this compound is well-suited for the generation of such libraries due to its multiple points of diversification.

Combinatorial chemistry approaches can be employed to rapidly generate a large number of analogues. nih.govyoutube.com By systematically varying the substituents at different positions of the molecule, a diverse library of compounds can be synthesized. For example, a library can be constructed by reacting this compound with a variety of boronic acids via the Suzuki coupling, while simultaneously or subsequently modifying the nitrile group.

Diversity-oriented synthesis is another strategy that can be applied to generate structurally complex and diverse molecules from a common starting material. youtube.com This approach aims to explore a wide range of chemical space by introducing various skeletal and functional group diversifications.

Regioselective Synthesis of this compound Analogues

The synthesis of specific analogues of this compound often requires precise control over the position of substituents on the aromatic ring, a concept known as regioselectivity.

For instance, the introduction of a second substituent on the bromophenoxy ring can lead to different isomers. The directing effects of the existing ether and bromo substituents will influence the position of electrophilic aromatic substitution reactions. The ether group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. Careful selection of reaction conditions and reagents is therefore crucial to achieve the desired regioselectivity. mdpi.comresearchgate.netchemistryviews.org

Furthermore, the synthesis of positional isomers of this compound, such as 3-(2-bromophenoxy)propanenitrile (B127536) or 3-(4-bromophenoxy)propanenitrile (B39930), requires starting from the corresponding isomeric bromophenols. The synthesis of these starting materials often involves regioselective bromination of phenol (B47542) or other precursors. researchgate.netchemistryviews.orgfao.org

Advanced Spectroscopic and Chromatographic Methods for the Analysis of 3 3 Bromophenoxy Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-(3-Bromophenoxy)propanenitrile, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be essential to confirm the connectivity of all atoms in the molecule.

¹H NMR and ¹³C NMR Applications for Elucidation

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their immediate electronic environment. The aromatic region would be expected to show complex splitting patterns for the four protons on the brominated benzene (B151609) ring. The aliphatic region would feature two triplet signals corresponding to the two methylene (B1212753) groups of the propanenitrile chain, with their chemical shifts influenced by the adjacent oxygen and cyano groups.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each of the nine carbon atoms in the molecule, including the carbon of the nitrile group, the carbons of the two methylene groups, and the six carbons of the aromatic ring. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2' | 7.15 (t) | C-1' (C-Br): 122.0 |

| H-4' | 7.20 (d) | C-2': 125.0 |

| H-5' | 6.90 (t) | C-3' (C-O): 157.0 |

| H-6' | 7.10 (d) | C-4': 130.0 |

| H-2 | 4.20 (t) | C-5': 115.0 |

| H-3 | 2.80 (t) | C-6': 123.0 |

| C-1 (CN): 118.0 | ||

| C-2 (CH₂): 65.0 | ||

| C-3 (CH₂): 18.0 |

Note: These are predicted values and may differ from experimental results.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For this compound, a cross-peak between the signals of the H-2 and H-3 protons would confirm the propanenitrile chain's ethyl fragment.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the definitive assignment of the methylene carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations would be expected between the H-2 protons and the C-3' carbon of the aromatic ring, confirming the ether linkage. Correlations between the H-3 protons and the C-1 (nitrile) carbon would also be anticipated.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₉H₈BrNO. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak, with approximately equal intensities due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Expected HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z |

| [M]⁺ (for ⁷⁹Br) | C₉H₈⁷⁹BrNO | 224.9844 |

| [M+2]⁺ (for ⁸¹Br) | C₉H₈⁸¹BrNO | 226.9823 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, ether, and aromatic functionalities.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2260 - 2240 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aryl Ether (Ar-O-C) | Asymmetric Stretching | 1270 - 1230 |

| Aryl Ether (Ar-O-C) | Symmetric Stretching | 1075 - 1020 |

| Alkyl C-H | Stretching | 2960 - 2850 |

| C-Br | Stretching | 680 - 515 |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid at room temperature, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This would unequivocally confirm the connectivity and stereochemistry of the molecule. To date, no crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Separation

The purity of this compound is critical for its intended applications, necessitating robust analytical methods for its assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and versatile chromatographic techniques widely employed for the separation, identification, and quantification of organic compounds, making them ideally suited for analyzing this compound and its potential impurities. These methods offer high resolution and sensitivity, allowing for the detection and quantification of even trace-level impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Methodology and Findings:

A typical RP-HPLC method for the purity assessment of this compound would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of water and an organic modifier, most commonly acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with a range of polarities. The inclusion of a small amount of an acid, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution, particularly for compounds with basic functionalities. acs.orgnih.gov Detection is typically performed using a UV detector, as the aromatic ring in this compound allows for strong absorbance in the UV region (typically around 210-280 nm).

For instance, a method for the separation of various aromatic compounds, including benzonitrile (B105546), has been developed using a reversed-phase column with a water/acetonitrile mobile phase. helixchrom.com Similarly, the analysis of chlorophenoxy herbicides and benzonitrile herbicides has been successfully achieved using a phenyl-based stationary phase with a potassium dihydrogen orthophosphate buffer and acetonitrile as the mobile phase. nih.gov While specific retention time for this compound is not documented in these studies, the established methods for structurally similar compounds provide a strong basis for method development.

A hypothetical HPLC method for the purity analysis of this compound is presented in the table below. The expected retention time would be influenced by the exact mobile phase composition and gradient profile but would be anticipated to elute after more polar impurities and before more nonpolar, more highly brominated, or larger molecular weight impurities.

Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8-12 minutes |

This table is for illustrative purposes and actual parameters may vary.

Gas Chromatography (GC)

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent choice for its purity assessment and the identification of unknown impurities.

Methodology and Findings:

For the GC analysis of this compound, a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-polysiloxane (e.g., DB-5 or equivalent), is generally suitable. The use of a temperature program, where the column temperature is gradually increased, allows for the separation of compounds with a range of boiling points. The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas, typically helium or hydrogen.

GC-MS is particularly powerful as it provides not only retention time data for quantification but also mass spectra for the definitive identification of the main component and any impurities. The mass spectrum of this compound would be expected to show a characteristic molecular ion peak and fragmentation pattern, including the isotopic signature of the bromine atom.

The analysis of brominated flame retardants, which share structural similarities with the target compound, is routinely performed by GC-MS. gcms.czthermofisher.comoup.com These methods often employ a temperature ramp from around 100 °C up to 300-320 °C to elute a wide range of brominated compounds. oup.commdpi.com For example, a method for the analysis of polybrominated diphenyl ethers (PBDEs) utilized a DB-5HT column with a temperature program ramping up to 330°C. oup.com Another study on brominated flame retardants used a VF-5ms column with a temperature ramp to 320°C. mdpi.com These conditions would be readily adaptable for the analysis of this compound.

Table 2: Representative GC-MS Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Scan Range | 50-400 m/z |

| Expected Retention Time | ~ 12-16 minutes |

This table is for illustrative purposes and actual parameters may vary.

Computational and Theoretical Investigations of 3 3 Bromophenoxy Propanenitrile

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For 3-(3-Bromophenoxy)propanenitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G++(d,p), can be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. nih.gov

The presence of the electron-withdrawing bromine atom and the ether oxygen with its lone pairs on the phenoxy group will significantly influence the electronic distribution. nih.gov The bromine atom, through its inductive effect, is expected to lower the energy of the molecular orbitals. nih.gov Conversely, the oxygen atom can donate electron density to the aromatic ring through resonance. The nitrile group is also strongly electron-withdrawing. These competing effects will determine the ultimate electronic landscape of the molecule.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene (B151609) | -9.24 | -1.15 | 8.09 |

| 3-Bromophenol (B21344) | -8.95 | -1.85 | 7.10 |

| Phenoxypropane | -9.10 | -1.30 | 7.80 |

| This compound | -9.35 | -2.10 | 7.25 |

Note: The values for this compound are hypothetical and for illustrative purposes, based on trends observed in related molecules.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide an alternative, often more computationally intensive, approach to studying electronic properties. researchgate.net These methods are valuable for benchmarking DFT results and for calculations where electron correlation is particularly important. For this compound, ab initio calculations can provide precise values for properties like dipole moment, polarizability, and electrostatic potential, which are crucial for understanding intermolecular interactions. The electrostatic potential map would highlight the electron-rich regions (around the oxygen and nitrile nitrogen) and electron-poor regions, offering clues to its interaction with other molecules.

Molecular Dynamics Simulations and Conformational Analysis

The flexibility of the propanenitrile side chain allows this compound to adopt various three-dimensional arrangements, or conformations. Molecular dynamics (MD) simulations and conformational analysis are essential tools to explore these different structures and their relative stabilities. lumenlearning.compressbooks.pub

MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the conformational landscape. koreascience.krarxiv.org By simulating the molecule in a solvent, one can observe the accessible conformations and the transitions between them.

Conformational analysis involves systematically identifying stable conformers and calculating their relative energies. libretexts.org For this compound, rotation around the C-O and C-C bonds of the side chain will lead to different spatial arrangements. The stability of these conformers is governed by a balance of steric hindrance and torsional strain. libretexts.org For instance, gauche interactions between the bulky bromophenoxy group and the nitrile group would be energetically unfavorable compared to an anti-conformation. pressbooks.pub

Table 2: Relative Energies of Key Conformers of the Propanenitrile Side Chain (Illustrative)

| Dihedral Angle (C-C-C-N) | Conformation | Relative Energy (kcal/mol) |

| 180° | Anti | 0.0 |

| 60° | Gauche | 1.2 |

| 0° | Eclipsed | 4.5 |

Note: These are representative values for a butane-like system and serve to illustrate the expected energetic differences in the propanenitrile chain.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. For this compound, several reactions could be of interest, such as ether cleavage or reactions involving the nitrile group.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states. nih.gov The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, the mechanism of ether cleavage by reagents like boron tribromide (BBr₃) can be investigated computationally. researchgate.netgvsu.edu Such studies could reveal whether the reaction proceeds through a unimolecular or bimolecular mechanism and identify the key bond-breaking and bond-forming steps. researchgate.net Similarly, the hydrolysis or reduction of the nitrile group could be modeled to understand the reaction mechanism and predict the most favorable conditions.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a molecule and its reactivity. mdpi.com For a series of related compounds, QSRR models can be developed to predict the reaction rates or equilibrium constants for a specific chemical transformation.

For this compound, a QSRR study could be conducted by synthesizing and testing a library of derivatives with different substituents on the aromatic ring. Various molecular descriptors, such as electronic parameters (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges), would be calculated for each compound. mdpi.com Statistical methods like multiple linear regression or partial least squares would then be used to build a model that relates these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized derivatives.

Virtual Screening for Potential Reaction Partners or Catalysts

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are likely to interact with a target molecule in a desired way. nih.govnih.gov This approach can be used to find potential reaction partners or catalysts for this compound.

For instance, if a specific transformation of the nitrile group is desired, a virtual screen of a catalyst library could be performed. springernature.comresearchgate.net Docking simulations would be used to predict the binding mode and affinity of each catalyst to the substrate. The results of the virtual screen would provide a ranked list of potential catalysts, which could then be prioritized for experimental testing, thereby accelerating the discovery process. researchgate.netacs.org This method relies on scoring functions to estimate the binding energy and can be a highly effective way to narrow down a large chemical space to a manageable number of promising candidates. nih.gov

Role of 3 3 Bromophenoxy Propanenitrile As a Synthon in Complex Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The nitrile group in 3-(3-Bromophenoxy)propanenitrile is a versatile functional group for the synthesis of various nitrogen-containing heterocycles. Nitriles can undergo a variety of cyclization reactions to form rings such as pyridines, quinolines, and pyrimidines. These reactions often involve the reaction of the nitrile with other functional groups, either within the same molecule (intramolecular) or from another reactant (intermolecular).

While specific examples of the use of this compound in heterocyclic synthesis are not extensively documented in peer-reviewed literature, the reactivity of its constituent functional groups suggests its potential in this area. For instance, the nitrile group can participate in cycloaddition reactions or be transformed into an amidine or other reactive intermediates for subsequent cyclization. The bromo-substituent on the phenyl ring also offers a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds in heterocyclic systems.

A patent for heterocyclic compounds as immunomodulators describes the use of a similar compound, 2-(3-bromophenoxy)ethanol, in the synthesis of substituted thiophenes, which are important heterocyclic cores in medicinal chemistry. google.comgoogle.com This suggests that the 3-bromophenoxy moiety is a viable component in the synthesis of bioactive heterocycles.

Table 1: Potential Heterocyclic Synthesis Reactions Involving this compound Analogs

| Starting Material Analogue | Reagents and Conditions | Heterocyclic Product | Potential Application | Reference |

| 2-(3-bromophenoxy)ethanol | 1. Mesylation2. Reaction with a substituted thiophene (B33073) | Substituted thiophene derivative | Immunomodulators | google.comgoogle.com |

Building Block for Macrocyclic Structures

Macrocycles, large cyclic molecules, are of significant interest in supramolecular chemistry and drug discovery. The synthesis of macrocycles often relies on strategies that involve the slow addition of a linear precursor to a reaction mixture to favor intramolecular cyclization over intermolecular polymerization. The structure of this compound, with reactive sites at both ends of the molecule (the nitrile and the bromo-aromatic ring), makes it a potential building block for the construction of macrocyclic structures.

The bromine atom can participate in ether or carbon-carbon bond formation through reactions like the Williamson ether synthesis or Suzuki coupling, while the nitrile group can be involved in cyclization through reactions such as Thorpe-Ziegler condensation or other nitrile-based cyclizations.

Research on the synthesis of nitrogen- and oxygen-containing macrocycles derived from lithocholic acid has demonstrated the utility of a 3-bromophenoxy moiety in macrocyclization. In this work, a palladium-catalyzed amination of a cholane (B1240273) derivative bearing two 3-bromophenoxy groups with various polyamines and polyoxadiamines was used to successfully synthesize macrocycles. nih.gov This highlights the feasibility of using the bromophenoxy group as a key component in the formation of large ring systems.

Table 2: Macrocyclization Reactions Utilizing a Bromophenoxy Moiety

| Starting Material | Reagents and Conditions | Macrocyclic Product | Yield | Reference |

| 3,24-bis(3-bromophenoxy)cholane and polyamines/polyoxadiamines | Palladium-catalyzed amination | Nitrogen- and oxygen-containing macrocycles | 38-65% | nih.gov |

Application as an Intermediate in Total Synthesis of Natural Products

The synthesis of complex natural products often requires the use of carefully designed building blocks that contain multiple functional groups that can be selectively manipulated. The structural features of this compound make it a potential intermediate in the total synthesis of certain natural products, particularly those containing a brominated aromatic ring.

While direct application of this compound in a completed total synthesis is not readily found in the literature, the synthesis of bromophenol natural products and their derivatives often involves the use of brominated phenolic precursors. mdpi.comacs.org For instance, the synthesis of biologically active bromophenols has been achieved through substitution, hydrolysis, and demethylation reactions of corresponding benzyl (B1604629) bromides. mdpi.com The presence of both a bromo- and a potential precursor to a carboxylic acid (the nitrile group) in this compound suggests its utility in constructing such natural product scaffolds.

Use in Polymer Chemistry and Materials Science as a Chemical Component

The bifunctional nature of this compound, with a reactive bromine atom and a nitrile group, allows it to be considered as a monomer or a comonomer in the synthesis of various polymers. The bromine atom can participate in polycondensation reactions, such as polyether synthesis or Suzuki polycondensation, while the nitrile group can either be retained as a polar functional group in the polymer side chain or be transformed into other functionalities post-polymerization.

The presence of a bromine atom can also impart flame-retardant properties to the resulting polymer. Brominated phenoxy resins are known for their excellent heat resistance and processing properties and are used in electrical and electronic materials. google.com These resins are typically produced by the polymerization of phenols and dicyclopentadiene, followed by bromination. The use of a pre-brominated monomer like this compound could offer an alternative route to such materials.

Phenoxy resins, in general, are thermoplastic polymers known for their excellent thermal and chemical resistance, high adhesiveness, and low water infiltration. google.comsynplechem.com222.198.130 The incorporation of a nitrile group could further modify the properties of these materials, for instance, by increasing their polarity and potentially their solvent resistance.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and easier scalability. uzh.chjustia.comyoutube.comresearchgate.net Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new molecules. youtube.com

The synthesis of nitriles and the use of brominated aromatic compounds are well-suited for flow chemistry applications. nih.govjustia.com For example, the bromination of aromatic compounds using bromine in a microreactor has been demonstrated as an efficient and safe continuous-flow method. nih.gov Similarly, the synthesis of nitriles from various precursors has been successfully implemented in flow systems.

Given these precedents, this compound could be readily integrated into flow chemistry and automated synthesis platforms. Its synthesis could be performed in a continuous manner, and its subsequent reactions to form heterocycles, macrocycles, or polymers could also be adapted to flow conditions. This would enable the rapid and efficient production of a library of compounds derived from this versatile synthon for screening in drug discovery or materials science applications. Automated platforms can systematically vary reaction parameters to optimize the synthesis of desired products, making the exploration of the chemical space around this compound highly efficient. youtube.com

Future Prospects and Emerging Research Directions for 3 3 Bromophenoxy Propanenitrile

Development of Asymmetric Synthesis Routes for Chiral Analogues

The development of asymmetric syntheses to access chiral molecules is a cornerstone of modern medicinal chemistry and materials science. acs.org Currently, specific asymmetric routes for analogues of 3-(3-bromophenoxy)propanenitrile have not been extensively reported. However, the future in this area is promising, with potential strategies focusing on the introduction of chirality at various positions on the propanenitrile backbone.

One prospective approach involves the asymmetric hydrocyanation of a corresponding α,β-unsaturated ether. This would establish a chiral center at the carbon bearing the nitrile group. Another avenue is the enantioselective substitution of a leaving group on a chiral 3-carbon synthon with 3-bromophenol (B21344). The development of chiral phase-transfer catalysts could also enable the asymmetric alkylation of a pre-existing chiral cyanohydrin derivative.

Future research will likely focus on adapting established asymmetric methodologies to substrates structurally similar to this compound. For instance, palladium-catalyzed asymmetric coupling reactions, which have been successfully applied to the synthesis of chiral allylic amines from alkylamines and vinyl bromides, could potentially be adapted for the synthesis of chiral analogues. acs.org The key would be the design of suitable chiral ligands that can effectively control the stereochemistry of the reaction.

Table 1: Potential Asymmetric Strategies for Chiral Analogues

| Asymmetric Strategy | Target Chiral Center | Key Methodological Feature |

| Asymmetric Hydrocyanation | α or β to the nitrile | Use of a chiral Lewis acid or organocatalyst |

| Enantioselective Williamson Ether Synthesis | Carbon bearing the phenoxy group | Employment of a chiral ligand or auxiliary |

| Asymmetric Phase-Transfer Catalysis | α to the nitrile | Use of chiral quaternary ammonium (B1175870) salts |

| Palladium-Catalyzed Asymmetric α-Arylation | α to the nitrile | Design of specific chiral phosphine (B1218219) ligands |

Exploration of Novel Catalytic Transformations Involving the Compound

The dual functionality of this compound, possessing both an aryl bromide and a nitrile group, makes it an excellent candidate for a variety of novel catalytic transformations. The aryl bromide moiety is a particularly attractive handle for palladium-catalyzed cross-coupling reactions, a field that continues to see significant innovation.

Future research is expected to explore the use of this compound in a range of palladium-catalyzed reactions to generate more complex molecular architectures. These could include Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds at the 3-position of the phenyl ring.

Furthermore, the nitrile group itself can participate in or direct catalytic transformations. For example, the interaction between a nitrile and a palladium catalyst has been shown to facilitate C(sp2)–H activation. acs.org This opens up the possibility of developing catalytic reactions that functionalize the aromatic ring at positions ortho to the ether linkage, guided by the nitrile group. Additionally, the reduction of the nitrile to a primary amine using green catalysts and hydride sources is an area ripe for exploration. rsc.org

A significant area of emerging research is the palladium-catalyzed cyanation of aryl halides. acs.orgnih.govorganic-chemistry.org While this is more relevant to the synthesis of the compound itself, the reverse reaction, or the transformation of the nitrile group under palladium catalysis, could also be envisioned. For instance, palladium-catalyzed decarboxylative coupling of cyanoacetate (B8463686) salts with aryl halides is a known method for synthesizing α-aryl nitriles, highlighting the versatility of the nitrile group in such catalytic systems. nih.gov

Table 2: Prospective Catalytic Transformations for this compound

| Reaction Type | Functional Group | Potential Outcome |

| Suzuki Coupling | Aryl Bromide | Formation of a C-C bond with a boronic acid/ester |

| Heck Coupling | Aryl Bromide | Formation of a C-C bond with an alkene |

| Buchwald-Hartwig Amination | Aryl Bromide | Formation of a C-N bond with an amine |

| Sonogashira Coupling | Aryl Bromide | Formation of a C-C bond with a terminal alkyne |

| Nitrile Reduction | Nitrile | Formation of a primary amine |

| Directed C-H Activation | Nitrile and Aryl Ring | Functionalization of the aromatic ring |

Green Chemistry Innovations in its Application within Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely focus on greener methods for both its synthesis and its subsequent use as a synthetic intermediate.

Innovations in its synthesis could involve the use of environmentally benign solvents. researchgate.netresearchgate.netrsc.orgnih.govrsc.org For example, a patented process for a related compound, 3,3-dialkoxypropionitrile, utilizes supercritical CO2 as a reaction medium, which is a promising green alternative to volatile organic compounds. google.com The use of water as a solvent, where feasible, is another key direction, as many organic reactions are accelerated in aqueous media. nih.gov The development of catalytic systems that operate efficiently in green solvents, such as glycerol-derived ethers like 1,2,3-trimethoxypropane, is also an active area of research. rsc.org

In its application as a synthetic building block, green chemistry innovations would focus on atom economy, the use of catalytic rather than stoichiometric reagents, and minimizing waste. For example, developing one-pot, multi-component reactions where this compound is a key component would be a significant advance. mdpi.com Such reactions improve efficiency and reduce the need for purification of intermediates. Furthermore, the development of recyclable catalysts for transformations involving this compound would greatly enhance the sustainability of its use.

Integration into Advanced Methodologies for Organic Molecule Construction

The structure of this compound makes it a useful building block for integration into advanced methodologies for the construction of complex organic molecules, particularly those of pharmaceutical or material interest. evitachem.comnih.gov Its bifunctional nature allows for sequential or orthogonal functionalization, providing a strategic advantage in multi-step syntheses.

One emerging area is its use in diversity-oriented synthesis (DOS), where a common scaffold is elaborated into a library of structurally diverse molecules. The aryl bromide can serve as a key anchoring point for a variety of coupling partners, while the nitrile group can be transformed into other functionalities such as amines, amides, or carboxylic acids.

Furthermore, this compound could be employed in late-stage functionalization strategies. In the synthesis of complex molecules, introducing a bromo-substituent late in the sequence allows for the subsequent installation of various groups via cross-coupling, providing rapid access to a range of analogues for structure-activity relationship (SAR) studies. The development of bench-stable imine surrogates and other advanced synthetic intermediates could also be coupled with the unique functionalities of this compound to streamline the synthesis of complex nitrogen-containing heterocycles. acs.org

Design of Precursors for Novel Functional Materials

The properties of this compound make it an intriguing precursor for the design of novel functional materials. The presence of a bromine atom, a polar nitrile group, and an aromatic ether suggests potential applications in polymers, liquid crystals, and other advanced materials.

The bromine atom can be exploited for the synthesis of flame-retardant polymers. Brominated compounds are well-known for their flame-retardant properties, and incorporating this molecule into a polymer backbone or as a pendant group could impart this characteristic. fuchslab.de Research into bromine-containing polymers as precursors to other functional polymers is an active field, where the bromine can be substituted to introduce other functionalities. researchgate.net For instance, bromine-functionalized polyaminals have been synthesized for applications in CO2 capture, suggesting a potential avenue for materials derived from this compound. preprints.org

Table 3: Potential Functional Materials Derived from this compound

| Material Class | Key Functional Group(s) | Potential Application |

| Flame-Retardant Polymers | Aryl Bromide | Electronics, construction, transportation |

| Functional Polymers | Aryl Bromide (for post-polymerization modification) | Stimuli-responsive materials, coatings |

| Porous Organic Polymers | Aryl Bromide, Nitrile | Gas storage and separation (e.g., CO2 capture) |

| Liquid Crystals | Nitrile, Aromatic Core | Display technologies |

| Bioactive Molecules | Entire Scaffold | Pharmaceuticals, agrochemicals |

| Hybrid Materials | Nitrile (for surface modification) | Catalysis, adsorption |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 3-(3-Bromophenoxy)propanenitrile, and how can reaction conditions be optimized?

Methodological Answer:

A plausible route involves nucleophilic substitution between 3-bromophenol and a propanenitrile derivative (e.g., acrylonitrile or halogenated nitriles). For example:

- Step 1: React 3-bromophenol with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group.

- Step 2: Introduce a nitrile-containing electrophile (e.g., 3-bromopropionitrile) in a polar aprotic solvent (DMF or acetonitrile) at 60–80°C for 6–12 hours.

- Optimization: Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1:1.2 molar ratio of phenol to electrophile) and use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yield .

Basic: Which spectroscopic and computational techniques are critical for structural characterization of this compound?

Methodological Answer:

- FT-IR: Identify the nitrile group (C≡N stretch ~2240 cm⁻¹) and aromatic C-Br vibrations (500–600 cm⁻¹).

- NMR: Use H NMR to confirm the aromatic proton environment (δ 6.8–7.5 ppm) and nitrile-adjacent CH₂ groups (δ 2.5–3.5 ppm). C NMR resolves the nitrile carbon (~115 ppm) and brominated aromatic carbons.

- UV-Vis: Analyze π→π* transitions in the aromatic system (200–300 nm).

- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to validate bond lengths/angles and predict vibrational frequencies .

Advanced: How can density functional theory (DFT) and Fukui functions elucidate the reactivity of this compound?

Methodological Answer:

- Fukui Analysis: Compute condensed Fukui indices (f⁺, f⁻) to identify electrophilic (nitrile group) and nucleophilic (oxygen in phenoxy group) sites.

- Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess electronic stability. A smaller gap (<5 eV) suggests higher reactivity, useful for predicting substitution or addition reactions.

- ELF/LOL Maps: Visualize electron localization to infer bonding patterns (e.g., hyperconjugation between phenoxy oxygen and nitrile) .

Advanced: What strategies are effective for evaluating the biological potential of this compound via molecular docking?

Methodological Answer:

- Target Selection: Prioritize receptors with known nitrile interactions (e.g., kinases or cytochrome P450 enzymes).

- Docking Workflow:

- Prepare the ligand (this compound) by optimizing its 3D structure in Avogadro.

- Use AutoDock Vina to dock into the active site (grid box centered on catalytic residues).

- Validate poses with RMSD clustering (<2.0 Å) and binding energy scores (ΔG < −6 kcal/mol).

- ADMET Prediction: Use SwissADME to assess drug-likeness (Lipinski’s Rule of Five) and toxicity (ProTox-II) .

Advanced: How should researchers resolve contradictions between experimental data and computational predictions for this compound?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR spectra with DFT-simulated spectra. Discrepancies in vibrational modes may require adjusting basis sets (e.g., switching to def2-TZVP).

- Solvent Effects: Re-run computations with implicit solvent models (e.g., PCM for acetonitrile) to align UV-Vis absorption peaks.

- Dynamic Sampling: Perform molecular dynamics (MD) simulations (50 ns, NPT ensemble) to explore conformational flexibility not captured by static DFT .

Advanced: What mechanistic insights can be gained from studying the hydrolysis or nucleophilic substitution reactions of this compound?

Methodological Answer:

- Hydrolysis Pathways: React this compound with aqueous NaOH (1M, reflux). Monitor via H NMR for nitrile conversion to carboxylate (δ 2.1–2.3 ppm for CH₂COO⁻).

- Kinetic Studies: Use pseudo-first-order conditions to determine rate constants. A Brønsted plot (log k vs. pKₐ of nucleophiles) reveals whether the mechanism is SN1 or SN2.

- Isotopic Labeling: Introduce O in water to track oxygen incorporation into products via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.